
3,4-Dichloro-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4Cl2F3N . It is a variant of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself has wide applications in the field of medicine and agriculture .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, 4-Chloro-7-(trifluoromethyl)quinoline is used as a reagent in the preparation of piperazinylquinolines as breast cancer inhibitors .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. In this compound, the 3 and 4 positions of the quinoline core are substituted with chlorine atoms, and the 7 position is substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, 4-Chloro-7-(trifluoromethyl)quinoline, a related compound, is a white to light yellow crystal powder .Aplicaciones Científicas De Investigación
Neutral Anion Receptors
Fluorinated derivatives of quinoline, such as those synthesized from 3,4-difluoro-1H-pyrrole, have shown to act as neutral anion receptors with significantly augmented affinities for anions like fluoride, chloride, or dihydrogen phosphate. These compounds, specifically 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, demonstrate an affinity for H2PO4- that is improved by three orders of magnitude compared to non-fluorinated congeners. This enhancement in affinity facilitates their use as naked-eye sensors for phosphate anion detection, illustrating a practical application in chemical sensing technologies (Anzenbacher et al., 2000).
Synthesis of Quinolines
Quinolines and their derivatives play a crucial role in medicinal chemistry, bioorganic processes, and industrial organic chemistry due to their wide range of biological activities. The Friedlander synthesis is highlighted as a direct approach for constructing the quinoline framework, showcasing the compound's foundational significance in developing pharmaceutical agents and nanostructures with enhanced electronic and photonic properties (Maleki et al., 2015).
Bioimaging Applications
A study on the synthesis of 7-aminoquinolines, incorporating both amino and trifluoromethyl groups, reveals these compounds exhibit strong intramolecular charge-transfer fluorescence. This property allows them to specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost probes for live-cell imaging. Such applications underscore the relevance of quinoline derivatives in bioimaging and cellular biology research (Chen et al., 2019).
Photovoltaic Properties
Research into 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication reveals their significant photovoltaic properties. The electrical properties and photoconductivity sensitivity of these derivatives suggest their utility in developing efficient photodiodes, highlighting an application in the renewable energy sector (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde and its analogs, exhibit excellent corrosion inhibition properties for mild steel in hydrochloric acid solution. Their adsorption on metal surfaces follows the Langmuir adsorption model, suggesting their practical applications in protecting metals against corrosion. This aspect is particularly relevant in industrial applications where corrosion resistance is crucial (Lgaz et al., 2017).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling 3,4-Dichloro-7-(trifluoromethyl)quinoline requires appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment. If in contact with skin or eyes, it should be washed off immediately with plenty of water .
Direcciones Futuras
The future directions for the use of 3,4-Dichloro-7-(trifluoromethyl)quinoline could include its further exploration as a reagent in the synthesis of various pharmaceutical compounds. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
3,4-dichloro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOYZTIAFHCDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671183 |
Source


|
| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-58-1 |
Source


|
| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

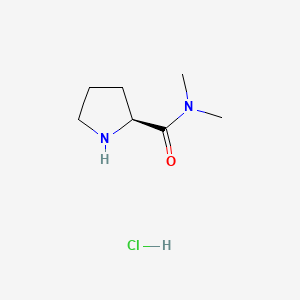
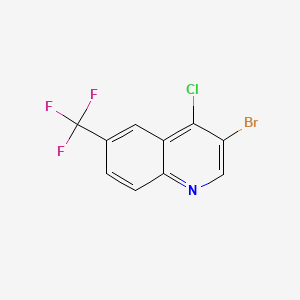
![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

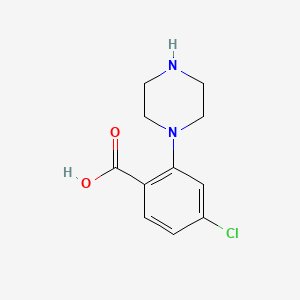
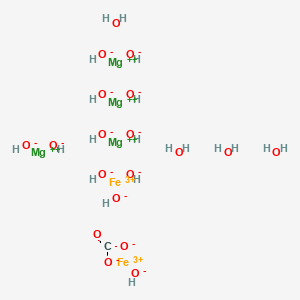
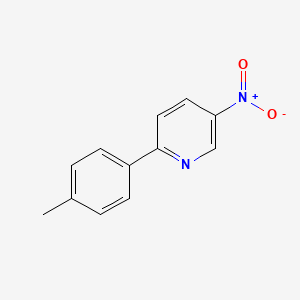
![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
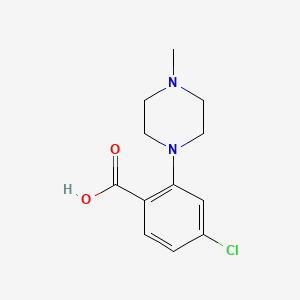
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)

